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Introduction
2-Isopropyl-4,5-dimethylthiazole (CAS No. 53498-30-9) is a substituted thiazole, a class of

five-membered aromatic heterocycles containing sulfur and nitrogen atoms.[1] Its molecular

structure, featuring an isopropyl group at the C2 position and two methyl groups at the C4 and

C5 positions, gives rise to a unique combination of steric and electronic properties. This guide

provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile,

and applications, with a particular focus on its relevance to researchers in organic synthesis

and drug development.

The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-

approved drugs and natural products, including Vitamin B1 (Thiamine) and the anticancer

agent Epothilone.[2][3] Derivatives of thiazole are recognized for a wide spectrum of biological

activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][4] While 2-
isopropyl-4,5-dimethylthiazole is known as a flavoring agent, its structural motifs are

pertinent to the design of novel therapeutics, making a thorough understanding of its chemical

behavior essential for its application as a synthetic building block.[1]
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A summary of the key identifiers and physicochemical properties of 2-isopropyl-4,5-
dimethylthiazole is provided below. These properties are fundamental for its handling,

purification, and characterization in a laboratory setting.

Property Value Source(s)

IUPAC Name
4,5-dimethyl-2-propan-2-yl-1,3-

thiazole
[1]

CAS Number 53498-30-9 [5]

Molecular Formula C₈H₁₃NS [5]

Molecular Weight 155.26 g/mol [5]

XLogP3 (Computed) 2.9 [1]

Flash Point 75.56 °C (168.00 °F) [6]

Synthesis Strategies: The Hantzsch Thiazole
Synthesis
The most prominent and versatile method for constructing the thiazole ring is the Hantzsch

thiazole synthesis, first described in 1887.[7] This reaction involves the condensation of an α-

haloketone with a thioamide.[7][8] For the targeted synthesis of 2-isopropyl-4,5-
dimethylthiazole, the logical precursors are 3-bromo-2-butanone (an α-haloketone) and

isobutyramide (a thioamide).

The causality behind this choice lies in the direct mapping of the reactants' backbones onto the

final product. The isobutyramide provides the S-C-N unit (positions 1, 2, and 3 of the ring)

along with the C2-isopropyl substituent. The 3-bromo-2-butanone provides the C-C unit

(positions 4 and 5) and the corresponding C4 and C5 methyl substituents.

Proposed Reaction Mechanism
The reaction proceeds through a well-established multi-step pathway:

Nucleophilic Attack (Sɴ2): The sulfur atom of the thioamide, being a potent nucleophile,

attacks the α-carbon of the haloketone, displacing the bromide ion.[9]
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Intramolecular Cyclization: The nitrogen atom of the intermediate attacks the carbonyl

carbon, forming a five-membered heterocyclic ring.[8]

Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.[9]

Experimental Protocol: Synthesis of 2-Isopropyl-4,5-
dimethylthiazole
This protocol is a representative procedure based on the principles of the Hantzsch synthesis

and must be adapted and optimized under appropriate laboratory conditions.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve isobutyramide (1.0 equivalent) in a suitable solvent such as methanol or

ethanol.

Addition of Reactant: To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents)

dropwise at room temperature.

Reaction Execution: Heat the mixture to reflux (approximately 65-80°C) and maintain for 2-4

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker

containing a dilute aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the

hydrobromic acid byproduct.[8]

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by vacuum distillation.
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Caption: Hantzsch synthesis workflow for 2-isopropyl-4,5-dimethylthiazole.
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Spectroscopic Analysis
Spectroscopic data is critical for the unambiguous identification and characterization of the

molecule. Below are the expected and reported spectral features.
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Spectroscopy Feature
Expected Chemical

Shift / m/z

Rationale /

Comments

¹H NMR Isopropyl -CH (septet) ~3.3 ppm

The methine proton is

deshielded by the

thiazole ring and split

by 6 neighboring

methyl protons. A

related compound

shows this peak at

3.285 ppm.[10]

Isopropyl -CH₃

(doublet)
~1.4 ppm

The six equivalent

methyl protons are

split by the single

methine proton. A

related compound

shows this peak at

1.377 ppm.[10]

Ring -CH₃ (singlet) ~2.4 ppm
Methyl groups on an

aromatic ring.

Ring -CH₃ (singlet) ~2.3 ppm

The two methyl

groups at C4 and C5

may have slightly

different chemical

shifts.

¹³C NMR Ring C2 ~170 ppm

Carbon atom between

two heteroatoms (N

and S) is highly

deshielded.

Ring C4/C5 ~145-150 ppm
Quaternary carbons of

the aromatic ring.

Isopropyl -CH ~34 ppm

Ring -CH₃ ~15-20 ppm
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Isopropyl -CH₃ ~23 ppm

Mass Spec (EI) Molecular Ion [M]⁺ 155

Corresponds to the

molecular weight of

C₈H₁₃NS.[11]

Base Peak 140

Loss of a methyl

group ([M-15]⁺), a

stable fragmentation

pattern.[1][11]

Chemical Reactivity
The reactivity of 2-isopropyl-4,5-dimethylthiazole is governed by the aromaticity of the

thiazole ring and the nature of its substituents.

Aromaticity: The thiazole ring is aromatic, exhibiting significant pi-electron delocalization,

which lends it stability.[3]

Basicity: Thiazoles are weakly basic, with protonation occurring at the nitrogen atom (pKa of

the conjugate acid is ~2.5).[3]

Electrophilic Aromatic Substitution: The calculated pi-electron density marks the C5 position

as the primary site for electrophilic substitution in unsubstituted thiazole.[3] However, in this

fully substituted ring, electrophilic attack is sterically hindered and electronically disfavored.

Reaction would likely require harsh conditions.

Deprotonation: The C2 proton in thiazoles is the most acidic.[12] In this molecule, the C2

position is occupied by an isopropyl group, so deprotonation at the ring is not a primary

reaction pathway. Instead, strong bases like organolithium reagents could potentially

deprotonate the methyl groups via benzylic-like activation.

N-Alkylation: The nitrogen lone pair is available for reaction with alkyl halides, which would

result in the formation of a quaternary thiazolium salt.[12] This activation makes the ring

more susceptible to nucleophilic attack.

Caption: Key reactivity sites on 2-isopropyl-4,5-dimethylthiazole.
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Applications in Research and Drug Development
While primarily used in the flavor industry, the structural features of 2-isopropyl-4,5-
dimethylthiazole make it a molecule of interest for medicinal chemistry.

Privileged Scaffold: The thiazole core is a cornerstone in drug design. Its ability to act as a

bioisostere for other aromatic rings, engage in hydrogen bonding, and coordinate with metal

ions makes it a versatile component of pharmacologically active molecules.[4] Marketed

drugs containing the thiazole ring include the antiretroviral Ritonavir, the antimicrobial

Sulfathiazole, and the anti-inflammatory Meloxicam.[3][4]

Synthetic Building Block: The molecule can serve as a starting point for further elaboration.

For instance, functionalization of the methyl groups could provide handles for coupling to

other molecular fragments, enabling the construction of compound libraries for high-

throughput screening. A closely related compound, 2-isopropyl-4-

(methylaminomethyl)thiazole, is a key intermediate in the synthesis of Ritonavir, highlighting

the industrial relevance of this structural class.

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 155.26 g/mol , it fits

the profile of a molecular fragment. In FBDD, small molecules like this are screened for weak

binding to biological targets. Hits are then optimized and grown into more potent lead

compounds. The substituted thiazole core provides a rigid, well-defined three-dimensional

shape that can be explored for initial target binding.

Safety and Handling
As a flammable and potentially irritating chemical, proper laboratory safety protocols are

mandatory when handling 2-isopropyl-4,5-dimethylthiazole.

Hazard Identification
Physical Hazards: Flammable liquid and vapor.[8]

Health Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin

and serious eye irritation. May cause respiratory irritation.[3]

Safe Handling and Storage Protocol
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[7]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[12]

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[12] A flame-

retardant lab coat is recommended.

Handling:

Keep away from heat, sparks, open flames, and other ignition sources.[7]

Use non-sparking tools and take precautionary measures against static discharge.[7]

Avoid breathing vapors or mist.[8]

Avoid contact with skin and eyes.[8]

Storage:

Store in a cool, dry, and well-ventilated place.

Keep the container tightly closed.

Store away from incompatible materials (e.g., strong oxidizing agents).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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